molecular formula C7H10N2O2 B2984052 N,3,5-Trimethylisoxazole-4-carboxamide CAS No. 478031-36-6

N,3,5-Trimethylisoxazole-4-carboxamide

Cat. No.: B2984052
CAS No.: 478031-36-6
M. Wt: 154.169
InChI Key: DXUWUHDVNDSMPT-UHFFFAOYSA-N
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Description

N,3,5-Trimethylisoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole ring substituted with three methyl groups and a carboxamide group

Scientific Research Applications

N,3,5-Trimethylisoxazole-4-carboxamide has several applications in scientific research:

Safety and Hazards

The safety and hazards of “N,3,5-trimethyl-4-isoxazolecarboxamide” are not explicitly mentioned in the retrieved papers. It is used for research and development purposes , and it should be handled with appropriate safety measures.

Future Directions

The future directions in the research of “N,3,5-trimethyl-4-isoxazolecarboxamide” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3,5-Trimethylisoxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylisoxazole with a suitable carboxamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N,3,5-Trimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N,3,5-Trimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N,3,5-Trimethylisoxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl groups and a carboxamide group makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N,3,5-trimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(7(10)8-3)5(2)11-9-4/h1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUWUHDVNDSMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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